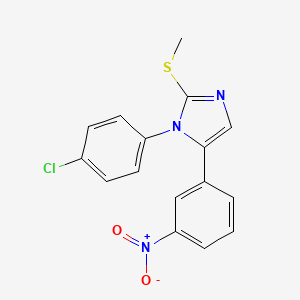

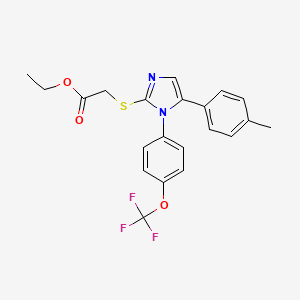

![molecular formula C22H14ClF2N7O2 B2397405 2-chloro-6-fluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1020488-24-7](/img/structure/B2397405.png)

2-chloro-6-fluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains several other functional groups including a pyrazole and a pyrimidine ring, both of which are types of nitrogen-containing heterocycles. The presence of fluorine atoms and a chlorine atom indicates that the compound is halogenated .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazole and pyrimidine rings. This could potentially be achieved through condensation reactions or through the use of pre-existing pyrazole and pyrimidine derivatives. The halogenation could be achieved through electrophilic aromatic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzene ring would likely be planar due to the nature of its bonding, while the pyrazole and pyrimidine rings could potentially adopt a variety of conformations depending on the exact nature of the substituents .Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo a variety of reactions. The amide group could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The halogens could potentially be displaced in nucleophilic aromatic substitution reactions .Scientific Research Applications

Synthesis and Biological Evaluation

Compounds containing pyrazolo[3,4-d]pyrimidine moieties, similar to the core structure of the specified compound, have been synthesized and evaluated for various biological activities. For instance, research on substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines has demonstrated their high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), suggesting their potential use in studying neurodegenerative disorders using positron emission tomography (PET) (Fookes et al., 2008). Additionally, novel pyrazolopyrimidines derivatives have been explored as anticancer and anti-5-lipoxygenase agents, indicating a promising avenue for the development of new therapeutic agents (Rahmouni et al., 2016).

Antitumor and Antimicrobial Activities

The synthesis of fluoro-containing derivatives of pyrazolo[3,4-d]pyrimidines has led to compounds with potential applications in antitumor and antimicrobial therapies. For example, benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable antiavian influenza virus activity, highlighting their potential as antiviral agents (Hebishy et al., 2020). Moreover, the development of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging with PET indicates their utility in cancer diagnosis and treatment monitoring (Jingli Xu et al., 2012).

Future Directions

properties

IUPAC Name |

2-chloro-6-fluoro-N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClF2N7O2/c1-11-9-17(27-21(34)18-15(23)3-2-4-16(18)25)32(30-11)22-28-19-14(20(33)29-22)10-26-31(19)13-7-5-12(24)6-8-13/h2-10H,1H3,(H,27,34)(H,28,29,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNHMQJIEXKOKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=C(C=CC=C2Cl)F)C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClF2N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

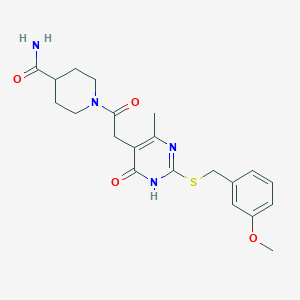

![N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide](/img/structure/B2397324.png)

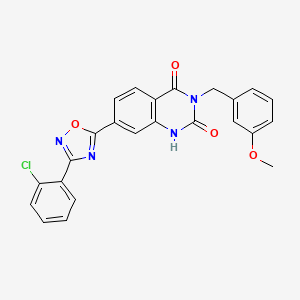

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2397325.png)

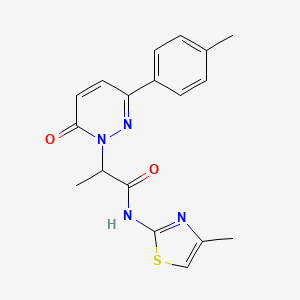

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2397326.png)

![1-Azido-3-[(2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B2397332.png)

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2397337.png)

![N-[Cyano(cyclohexyl)methyl]-1-phenyl-1,2,4-triazole-3-carboxamide](/img/structure/B2397338.png)

![5-((4-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2397340.png)